[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
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Overview
Description
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position, a dimethylamino group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 5-position of 2-(dimethylamino)pyridine . The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde or a similar reagent under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol may involve large-scale bromination and hydroxymethylation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and dimethylamino groups play a crucial role in its reactivity and binding affinity to various biological targets. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
[5-Bromo-2-methylpyridin-3-amine]: Similar in structure but lacks the dimethylamino group, which affects its reactivity and applications.
[4-(Dimethylamino)pyridin-2-yl]methanol: Similar but with the dimethylamino group at the 4-position, leading to different chemical properties and reactivity.
Uniqueness
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and binding properties are required .
Properties
IUPAC Name |
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKXAKMLYEKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249172-27-7 |
Source
|
Record name | [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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